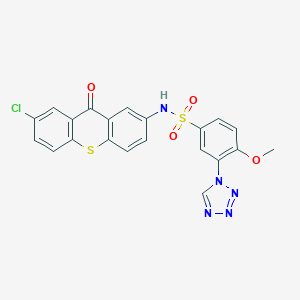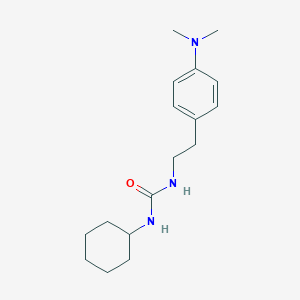![molecular formula C25H36N2O4 B263238 N-{3-METHOXY-4-[3-(MORPHOLIN-4-YL)PROPOXY]PHENYL}ADAMANTANE-1-CARBOXAMIDE](/img/structure/B263238.png)
N-{3-METHOXY-4-[3-(MORPHOLIN-4-YL)PROPOXY]PHENYL}ADAMANTANE-1-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-METHOXY-4-[3-(MORPHOLIN-4-YL)PROPOXY]PHENYL}ADAMANTANE-1-CARBOXAMIDE is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of an adamantane core, a methoxy group, and a morpholinopropoxyphenyl moiety, which contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of N-{3-METHOXY-4-[3-(MORPHOLIN-4-YL)PROPOXY]PHENYL}ADAMANTANE-1-CARBOXAMIDE involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the alkylation of 3-hydroxy-4-methoxybenzonitrile with N-(3-chloropropyl)morpholine . This intermediate is then coupled with an adamantane derivative under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .
Analyse Des Réactions Chimiques
N-{3-METHOXY-4-[3-(MORPHOLIN-4-YL)PROPOXY]PHENYL}ADAMANTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids under specific conditions.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The morpholinopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents employed.
Applications De Recherche Scientifique
N-{3-METHOXY-4-[3-(MORPHOLIN-4-YL)PROPOXY]PHENYL}ADAMANTANE-1-CARBOXAMIDE has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Evaluated for its potential therapeutic effects, particularly in the context of cancer research.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{3-METHOXY-4-[3-(MORPHOLIN-4-YL)PROPOXY]PHENYL}ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This binding prevents the phosphorylation of key proteins involved in cellular signaling pathways, thereby modulating various biological processes . The compound’s effects on molecular targets and pathways are crucial for its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
N-{3-METHOXY-4-[3-(MORPHOLIN-4-YL)PROPOXY]PHENYL}ADAMANTANE-1-CARBOXAMIDE can be compared with other similar compounds, such as:
Gefitinib: A tyrosine kinase inhibitor used in cancer treatment.
Erlotinib: Another tyrosine kinase inhibitor with similar applications.
Afatinib: A compound with a similar mechanism of action but different structural features. The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential.
Propriétés
Formule moléculaire |
C25H36N2O4 |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
N-[3-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C25H36N2O4/c1-29-23-14-21(3-4-22(23)31-8-2-5-27-6-9-30-10-7-27)26-24(28)25-15-18-11-19(16-25)13-20(12-18)17-25/h3-4,14,18-20H,2,5-13,15-17H2,1H3,(H,26,28) |
Clé InChI |
OGNZGQRMUOBXOL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)OCCCN5CCOCC5 |
SMILES canonique |
COC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)OCCCN5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[5-(3-methoxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B263156.png)
![N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide](/img/structure/B263162.png)

![7-Chloro-4-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)quinoline](/img/structure/B263166.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone](/img/structure/B263169.png)
![4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B263170.png)
![Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate](/img/structure/B263171.png)

![N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263176.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyridin-2-yl)ethanone](/img/structure/B263178.png)


